5-溴-2-氯苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

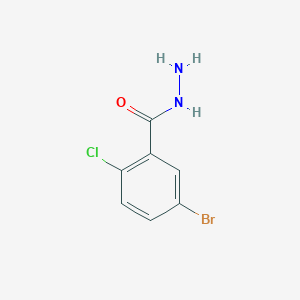

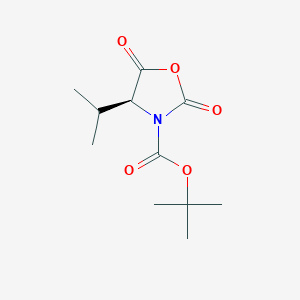

5-Bromo-2-chlorobenzohydrazide is a chemical compound that has been the subject of various studies due to its potential biological activities. It is a derivative of benzoic acid and is characterized by the presence of bromo and chloro substituents on the benzene ring, which are believed to contribute to its biological properties.

Synthesis Analysis

The synthesis of derivatives of 5-Bromo-2-chlorobenzohydrazide involves condensation reactions. For instance, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized through condensation, and their structures were confirmed using spectral data . Similarly, vanadium(V) complexes derived from bromo and chloro-substituted hydrazones were synthesized and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using different techniques. Single crystal X-ray diffraction analysis has been employed to determine the crystal structure of various derivatives, revealing details such as the trans configuration with respect to the C=N double bond or C–N single bond . Density Functional Theory (DFT) calculations have also been used to explore the molecular geometry and vibrational frequencies of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 5-Bromo-2-chlorobenzohydrazide derivatives has been explored through their participation in various reactions. For example, the treatment of certain benzodiazepine derivatives with methyl or hexyl tosylate resulted in different products, indicating the influence of substituents on the reaction outcomes . The introduction of chloro or nitro groups to the molecule has been shown to provide high cytotoxicity and selectivity to tumor cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chlorobenzohydrazide derivatives have been characterized using techniques such as RP-HPTLC chromatography to determine lipophilicity , and spectroscopic methods like IR, NMR, and ESI-MS for structural characterization . The presence of bromo and chloro groups in the hydrazone ligands has been suggested to improve antimicrobial properties .

Relevant Case Studies

Several studies have evaluated the biological activities of these compounds. For instance, synthesized hydrazide-hydrazones showed selective cytotoxicity to cancer cell lines, with some exhibiting significant inhibitory effects . The antidiabetic activity of certain derivatives was assessed in vitro, revealing potential as alpha-glucosidase and alpha-amylase inhibitors . Additionally, the analgesic activity of chloro and bromo substituted indanyl tetrazoles was investigated, with one compound showing significant analgesic effects . The antimicrobial activities of vanadium(V) complexes with bromo and chloro-substituted hydrazones were also tested, showing promising results against various microorganisms .

科学研究应用

工业规模生产

该化合物已通过六个步骤有效地制备,包括硝化、水解、氢化、酯化、溴化和重氮化 . 该制备工艺在约 70 公斤/批次的规模上成功运行,总收率为 24%。 该实用工艺已证明具有可扩展性,具有高收率和显著的成本降低 .

蛋白质组学研究

5-溴-2-氯苯甲酰肼也用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该领域通常用于制药行业,以识别和验证药物发现的目标。

作用机制

Target of Action

5-Bromo-2-chlorobenzohydrazide is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They act on sodium-glucose transport proteins .

Mode of Action

It’s known that the mechanism of action of 5-bromo-2-chlorobenzohydrazide derivatives varies depending on the application. For instance, in the context of nucleic acid research, derivatives like 6-bromo-5,5-dimethoxyhexanohydrazide have been designed to selectively block specific genetic sequences of DNA and RNA.

Biochemical Pathways

As a key intermediate in the synthesis of sglt2 inhibitors, it’s likely involved in the biochemical pathways related to glucose metabolism and insulin regulation .

Result of Action

The result of the action of 5-Bromo-2-chlorobenzohydrazide is likely related to its role as an intermediate in the synthesis of SGLT2 inhibitors. These inhibitors can lower blood glucose levels, reduce body weight, and lower blood pressure .

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-2-chlorobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFCYCURWFOZSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394295 |

Source

|

| Record name | 5-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131634-71-4 |

Source

|

| Record name | 5-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)

![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)